molecular formula C8H16ClNO2 B13469739 [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride

[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride

Cat. No.: B13469739
M. Wt: 193.67 g/mol
InChI Key: GUEFCOHGAKRWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(methoxymethyl)-2-azabicyclo[211]hexan-1-yl]methanolhydrochloride is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanolhydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the bicyclic core through a cyclization reaction, followed by functional group modifications to introduce the methoxymethyl and hydroxyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanolhydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the bicyclic structure or the functional groups.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can lead to the formation of a more saturated bicyclic structure.

Scientific Research Applications

[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanolhydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Memantine: A related compound used in the treatment of Alzheimer’s disease.

    Bromomethyl methyl ether: Another compound with a similar methoxymethyl group.

    4-Methoxyphenethylamine: A compound with a similar methoxy group but different overall structure.

Uniqueness

What sets [4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanolhydrochloride apart is its unique bicyclic structure, which imparts specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-11-6-7-2-8(3-7,5-10)9-4-7;/h9-10H,2-6H2,1H3;1H

InChI Key

GUEFCOHGAKRWQH-UHFFFAOYSA-N

Canonical SMILES

COCC12CC(C1)(NC2)CO.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.